molecular formula C19H31BN4O4 B592282 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 940284-98-0

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B592282
CAS No.: 940284-98-0
M. Wt: 390.291
InChI Key: YODSUBUWTUTLAZ-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate serves as a significant intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of crizotinib, an important medication in cancer treatment (Kong et al., 2016). Additionally, it plays a role in the creation of various structurally complex molecules, such as those with antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Structural and Chemical Studies

The compound has been studied for its crystal structure and chemical characteristics. Research includes detailed analysis of its crystal system, molecular conformation, and molecular electrostatic potential, providing insights into its physicochemical properties (Ye et al., 2021). This information is crucial for understanding how the compound interacts in various chemical reactions and its potential applications in medicinal chemistry.

Pharmacological Core Development

This compound forms the basis of a pharmacologically useful core, aiding in the development of new drugs. Its piperazine derivative has been utilized in the creation of novel chemistry, leading to the development of drugs with potential therapeutic applications (Gumireddy et al., 2021).

Crystallographic Analysis and Applications

Crystallographic analysis of the compound, such as single-crystal X-ray diffraction data, helps in understanding its molecular geometry and bonding. This analysis is vital for the development of new chemical entities with potential therapeutic applications (Mamat et al., 2012).

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known to be a ligand, meaning it can coordinate with metals through nitrogen to form new complexes . This suggests that it may interact with its targets by forming complexes, which could potentially alter the function or activity of the target.

Pharmacokinetics

For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.

Result of Action

As an intermediate in the synthesis of biologically active compounds, its action could potentially lead to the formation of these active compounds, which could have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the pH of the environment in which this compound is present could potentially influence its stability and efficacy.

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODSUBUWTUTLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674659
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940284-98-0
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

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